

# LEO 39652 Technical Support Center: Troubleshooting Unforeseen Experimental Outcomes

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## Compound of Interest

Compound Name: LEO 39652

Cat. No.: B10824691

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This technical support center provides guidance for researchers, scientists, and drug development professionals working with **LEO 39652**. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and unexpected results observed in cellular and preclinical models, with a focus on its properties as a "dual-soft" PDE4 inhibitor.

## Frequently Asked Questions (FAQs)

Q1: We are observing high in vitro potency of **LEO 39652** as a PDE4 inhibitor, but see minimal efficacy in our cellular or skin models. What could be the reason for this discrepancy?

A1: This is a known challenge with **LEO 39652**. While it is a potent inhibitor of the phosphodiesterase 4 (PDE4) enzyme, its clinical efficacy has been limited due to insufficient drug availability at the target site in the skin.<sup>[1]</sup> **LEO 39652** is designed as a "dual-soft" drug, meaning it is rapidly metabolized to inactive forms in the blood and liver to minimize systemic side effects.<sup>[1][2][3]</sup> However, this rapid degradation may also occur within skin cells, leading to low unbound drug concentrations in the dermal interstitial fluid and thus, minimal engagement with the PDE4 target.<sup>[1]</sup>

Q2: What are the primary metabolites of **LEO 39652** and are they active?

A2: The main metabolites of **LEO 39652** are formed through the hydrolysis of either its lactone ring, its isopropyl ester moiety, or both. All three of these primary metabolites are considered inactive compared to the parent drug molecule. This rapid conversion to inactive forms is a key feature of its "dual-soft" design, intended to enhance safety and reduce systemic exposure.

Q3: How can we experimentally verify target engagement of **LEO 39652** in our skin models?

A3: A key method to assess target engagement for a PDE4 inhibitor is to measure the downstream effects of its enzymatic inhibition, specifically the levels of cyclic adenosine monophosphate (cAMP). Studies have shown that while a similar topical PDE4 inhibitor, LEO 29102, produced elevated cAMP levels in human skin explants, **LEO 39652** did not show evidence of target engagement using this method. Therefore, direct measurement of cAMP levels in skin biopsies or dermal interstitial fluid is a recommended approach.

## Troubleshooting Guide

Issue: Lack of expected pharmacodynamic effect (e.g., anti-inflammatory response) in ex vivo human skin models treated with **LEO 39652**.

- Possible Cause 1: Insufficient Target Engagement.
  - Troubleshooting Step: Measure cAMP levels in skin biopsies following treatment. A lack of significant increase in cAMP compared to vehicle control would suggest poor target engagement.
- Possible Cause 2: Low Bioavailability at the Target Site.
  - Troubleshooting Step: Utilize dermal open flow microperfusion to quantify the concentration of unbound **LEO 39652** in the dermal interstitial fluid of skin explants. Low concentrations here, despite high application doses, would indicate a bioavailability issue.
- Possible Cause 3: Rapid Metabolism within the Skin.
  - Troubleshooting Step: Analyze skin biopsy homogenates for the presence of **LEO 39652** and its inactive metabolites. A high ratio of metabolites to the parent compound would indicate rapid local metabolism.

## Quantitative Data Summary

The following table summarizes the reported concentrations of **LEO 39652** in comparison to another PDE4 inhibitor, LEO 29102, in barrier-impaired human skin explants.

| Compound  | Dermal Interstitial Fluid Concentration (nM) | Skin Punch Biopsy Concentration |
|-----------|--|---------------------------------|
| LEO 39652 | 33   | 7- to 33-fold higher than dISF  |
| LEO 29102 | 2100   | 7- to 33-fold higher than dISF  |

Data sourced from studies on barrier-impaired human skin explants.

## Experimental Protocols

### 1. Dermal Open Flow Microperfusion (dOFM) for Pharmacokinetic Assessment

This method is used to sample unbound drug concentrations from the dermal interstitial fluid of ex vivo human skin.

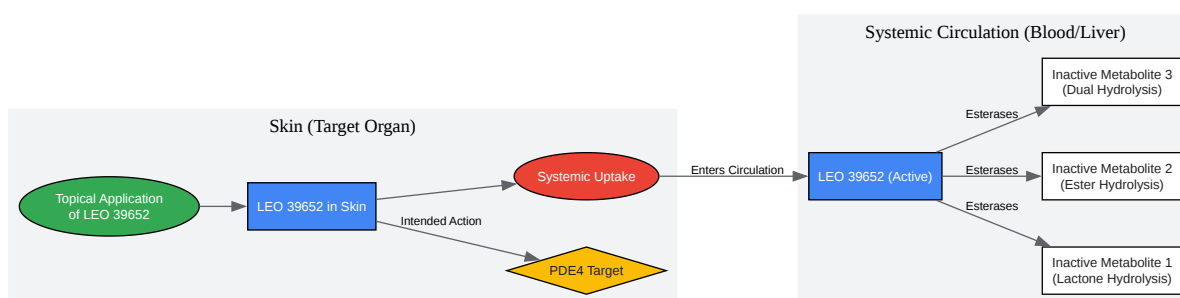
- **Skin Preparation:** Fresh human skin explants are obtained, and if required, the barrier is disrupted by tape stripping.
- **Probe Insertion:** A dOFM probe is inserted into the dermal layer of the skin explant.
- **Perfusion:** The probe is perfused with a physiological buffer at a low flow rate.
- **Sample Collection:** The perfusate, now containing analytes from the interstitial fluid, is collected at set time intervals.
- **Analysis:** The collected samples are analyzed using a sensitive analytical method, such as LC-MS/MS, to determine the concentration of **LEO 39652** and its metabolites.

### 2. cAMP Measurement for Target Engagement

This protocol assesses the pharmacodynamic effect of **LEO 39652** by measuring the accumulation of cAMP.

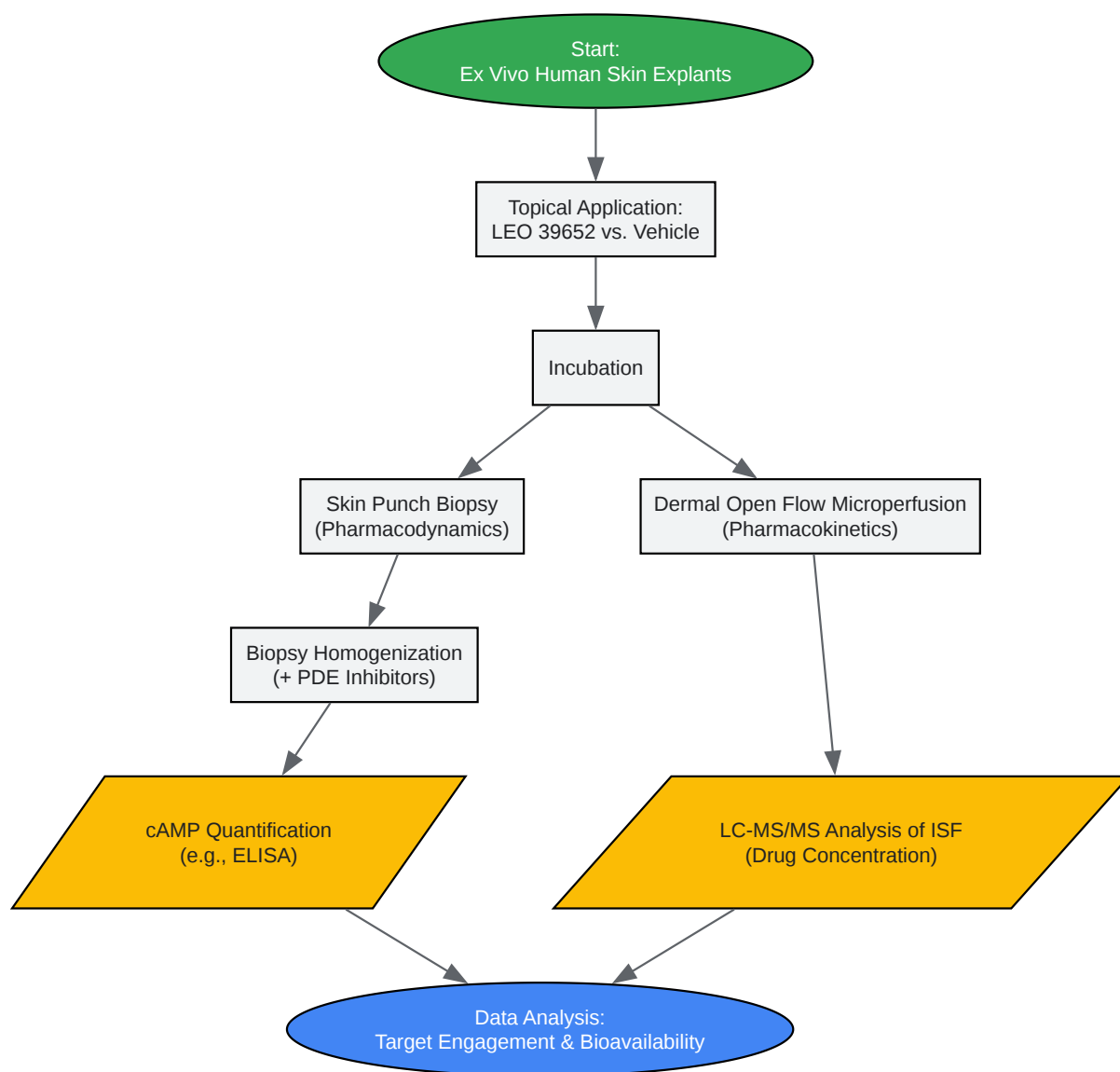
- Treatment: Human skin explants are treated with the clinical formulation of **LEO 39652** or a vehicle control.
- Incubation: The treated explants are incubated under appropriate conditions for a specified period.
- Biopsy and Homogenization: Following incubation, skin punch biopsies are taken and immediately snap-frozen. The biopsies are then homogenized in a suitable buffer containing phosphodiesterase inhibitors to prevent ex vivo cAMP degradation.
- cAMP Quantification: The level of cAMP in the homogenate is quantified using a commercially available assay, such as an ELISA or a competitive immunoassay.
- Data Analysis: The cAMP levels in the **LEO 39652**-treated samples are compared to those in the vehicle-treated controls to determine the extent of target engagement.

## Visualizations



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Caption: "Dual-soft" mechanism of **LEO 39652**.



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Caption: Workflow for assessing target engagement.

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## References

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